1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-
Description
The compound 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- (CAS 110232-19-4) is a dansyl derivative characterized by a naphthalene core substituted with a dimethylamino group at position 5 and a 6-hydroxyhexyl sulfonamide moiety. Its molecular formula is C₁₈H₂₆N₂O₃S, with a molecular weight of 350.48 g/mol . The hydroxyhexyl chain introduces a terminal hydroxyl group, enhancing hydrophilicity and enabling conjugation or functionalization in aqueous media. This compound is structurally related to fluorescent probes and enzyme inhibitors but distinguishes itself through its unique solubility and reactivity profile.
Properties
CAS No. |
110232-19-4 |
|---|---|
Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
5-(dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3 |
InChI Key |
HERNPNXIVWMYSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 5-(Dimethylamino)-1-naphthalenesulfonic Acid
The 5-(dimethylamino) group is introduced via alkylation of 5-amino-1-naphthalenesulfonic acid. This is achieved using dimethyl sulfate in the presence of a base (e.g., sodium carbonate) and ammonia.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 5-Amino-1-naphthalenesulfonic acid + dimethyl sulfate | Na₂CO₃, NH₃, H₂O, 20°C, 6 h | 95.6% |
The reaction proceeds via nucleophilic substitution, where the dimethyl sulfate donates methyl groups to the amine, forming the dimethylamino substituent.
Step 2: Conversion to Sulfonic Chloride
The sulfonic acid is converted to the corresponding sulfonic chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This step is critical for enabling nucleophilic substitution with amines.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 5-(Dimethylamino)-1-naphthalenesulfonic acid + SOCl₂ | Reflux, 2–4 h | ~80–90% |
Step 3: Coupling with 6-Aminohexanol
The sulfonic chloride reacts with 6-aminohexanol in the presence of a base (e.g., triethylamine) to form the target sulfonamide.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 5-(Dimethylamino)-1-naphthalenesulfonyl chloride + 6-aminohexanol | Et₃N, DCM, rt, 12–24 h | ~60–75% |
Alternative Synthetic Approach: Direct Use of Dansyl Chloride
For efficiency, dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is often used directly in amide bond formation. This eliminates the need to synthesize the sulfonic acid intermediate.
Reaction with 6-Aminohexanol
Dansyl chloride reacts with 6-aminohexanol under mild conditions to yield the target compound.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Dansyl chloride + 6-aminohexanol | DCM, NaHCO₃, rt, 4–6 h | ~70–85% |
Key Challenges and Optimization Strategies
Protection of Reactive Groups
The hydroxyl group in 6-aminohexanol may require protection (e.g., as a tosylate or mesylate) if harsh reaction conditions are used. However, in standard sulfonamide formation, the hydroxyl group remains unprotected due to mild reaction conditions (e.g., room temperature, neutral pH).
Purification
Crude products are typically purified via acid-base extraction or column chromatography . For example:
- Acid-Base Workup : Extract the product into an organic layer (e.g., ethyl acetate) after neutralizing the aqueous layer with HCl.
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate to isolate the sulfonamide.
Characterization Data
The compound is characterized by NMR, IR, and mass spectrometry .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₃S | |
| Molecular Weight | 350.5 g/mol | |
| ¹H NMR (CDCl₃) | δ 2.8 (s, 6H, N(CH₃)₂), 3.6 (m, 2H, CH₂OH), 4.0 (t, 2H, NHCH₂) | |
| ESI-MS | [M+H]⁺ = 351.2 |
Comparative Analysis of Synthetic Routes
Route 1: Sulfonic Acid → Sulfonic Chloride → Amide
Route 2: Direct Use of Dansyl Chloride
- Advantages : Single-step reaction, avoids intermediate purification.
- Disadvantages : Dansyl chloride may be costly or less accessible.
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 1 |
| Yield | ~70% (cumulative) | ~75% |
| Cost | Moderate (sulfonic acid) | High (dansyl chloride) |
Applications and Biological Relevance
While specific biological data for this compound are limited, sulfonamides with similar structures (e.g., W-7 ) are known to act as calmodulin antagonists, inhibiting calcium-dependent cellular processes. The 6-hydroxyhexyl chain may enhance membrane permeability, making it a candidate for therapeutic or imaging applications.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted naphthalenesulfonamides
Scientific Research Applications
Calmodulin Interaction Studies
One of the notable applications of 1-naphthalenesulfonamide derivatives is in the study of calmodulin, a calcium-binding messenger protein. For instance, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide has been shown to act as a weak calmodulin antagonist. Research indicates that it can inhibit Ca²⁺/calmodulin-regulated enzyme activities, which is crucial for understanding cell proliferation mechanisms. Autoradiographic studies revealed that this compound penetrates cell membranes and affects cell division processes in Chinese hamster ovary K1 cells .
Antitumor Activity
Another significant application is its potential as an antitumor agent. A related compound, 5-(dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide, has been characterized as a bifunctional agent with both antitumor properties and capabilities for two-photon induced bio-imaging. This dual functionality makes it a valuable tool in cancer research, allowing for both therapeutic and diagnostic applications .
Small Molecule Inhibitors of miRNAs
Recent studies have explored the use of naphthalenesulfonamide derivatives as small molecule inhibitors of microRNAs (miRNAs). These compounds have demonstrated potential in inhibiting specific miRNAs linked to various cancers. The structure-activity relationship (SAR) studies conducted on these inhibitors have provided insights into their molecular requirements for effective inhibition .
Table 1: Summary of Applications
Case Study 1: Calmodulin Antagonism
In a study examining the effects of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide on cell proliferation, researchers synchronized CHO-K1 cells and treated them with varying concentrations of the compound. Results indicated that while it inhibited cell division, it did so less effectively than its analogs, suggesting that modifications to the naphthalenesulfonamide structure could enhance its efficacy as a calmodulin antagonist .
Case Study 2: Dual Functionality in Cancer Research
The development of 5-(dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide showcased its dual functionality as both an antitumor agent and a bio-imaging probe. This compound was tested in vitro against various cancer cell lines, demonstrating significant cytotoxicity while also allowing for visualization through two-photon microscopy techniques. This highlights its potential utility in both therapeutic and diagnostic settings within oncology .
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.
Comparison with Similar Compounds
Structural Features
The following table summarizes structural differences among key analogs:
Key Observations :
- The hydroxyhexyl group in the target compound provides polar character, contrasting with the lipophilic phenylbutyl (CAS 55837-07-5) or charged aminohexyl (W-5) substituents.
- Bis-sulfonamides like didansylcadaverine (CAS 55521-24-9) exhibit dual fluorescent tags for crosslinking applications, unlike monomeric analogs .
Physicochemical Properties
Solubility and Reactivity:
- Target Compound : The hydroxyl group enhances water solubility, making it suitable for aqueous-phase reactions (e.g., surface functionalization of cellulose ).
- W-5 Hydrochloride : The hydrochloride salt improves stability and solubility in polar solvents, critical for its role as a calmodulin antagonist (IC₅₀ = 6.4–8.6 μM in cell proliferation assays) .
- N-(4-Phenylbutyl) Analog : Increased lipophilicity due to the phenyl group facilitates membrane permeability, advantageous in hydrophobic environments .
Fluorescence Properties:
- Dansyl derivatives (e.g., target compound, didansylcadaverine) exhibit strong fluorescence, but emission maxima may shift based on substituents. The hydroxyhexyl chain in the target compound likely reduces aggregation-induced quenching compared to phenyl-containing analogs.
Functional Insights :
- The hydroxyhexyl group in the target compound enables applications in aqueous click chemistry and biomaterial functionalization, unlike the hydrophobic phenylbutyl analog .
- W-5 Hydrochloride’s charged amino group is critical for binding calmodulin, whereas the target compound’s hydroxyl may limit such interactions .
Biological Activity
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- is a chemical compound with potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound features a naphthalene ring substituted with a sulfonamide group and a dimethylamino group, alongside a hydroxyhexyl chain. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N2O2S |
| Molecular Weight | 305.43 g/mol |
| CAS Number | 110232-19-4 |
| InChI Key | RYQZKQKXKZLZDW-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds similar to 1-naphthalenesulfonamide exhibit antitumor properties. A study highlighted the dual functionality of related naphthalenesulfonamides as effective antitumor agents while also serving as bio-imaging agents through two-photon excitation mechanisms . The mechanism of action typically involves inhibition of tumor cell proliferation and induction of apoptosis.
The proposed mechanisms for the biological activity of naphthalenesulfonamides include:
- Calmodulin Interaction : Similar compounds have been shown to act as calmodulin antagonists, inhibiting calcium/calmodulin-regulated enzyme activities, which are crucial for cell proliferation . This suggests that 1-naphthalenesulfonamide may also interact with calmodulin, affecting intracellular calcium signaling pathways.
- Cell Cycle Regulation : Studies have shown that derivatives can selectively inhibit the G1/S phase transition in the cell cycle, thereby reducing cell division rates in certain cancer cell lines .
Pharmacological Studies
In vitro studies have demonstrated that related compounds can penetrate cell membranes and localize within the cytoplasm, where they exert their effects on cellular processes. For instance, the compound W-7 (a calmodulin antagonist) was shown to inhibit proliferation in Chinese hamster ovary cells by disrupting normal cell cycle progression .
Study 1: Antitumor Effects
In a study focused on the antitumor effects of naphthalenesulfonamide derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that modifications to the sulfonamide structure significantly influenced their potency against cancer cells. The most effective compounds exhibited IC50 values in the low micromolar range, suggesting strong antitumor activity .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that these compounds could disrupt calcium signaling pathways by binding to calmodulin. This interaction was linked to reduced activity of calcium-dependent enzymes involved in cell proliferation . The study provided insights into how these compounds could be utilized in therapeutic contexts for cancer treatment.
Q & A
Q. Methodological
- Fluorescent tagging : Synthesize a dansyl chloride-conjugated analog (λₑₓ ~330 nm, λₑₘ ~510 nm) for live-cell imaging .
- Subcellular fractionation : Isolate cytoplasmic vs. nuclear fractions via differential centrifugation, then quantify compound levels using HPLC .
- Autoradiography : Use tritiated versions to track temporal localization, ensuring washout controls to exclude nonspecific binding .
How does structural modification (e.g., hydroxyhexyl vs. aminohexyl chains) alter the compound’s biological activity?
Q. Advanced
- Hydroxyhexyl vs. aminohexyl : The hydroxy group reduces cationic charge, potentially decreasing nonspecific binding to negatively charged membranes compared to aminohexyl derivatives (e.g., W-7). Test via:
- Surface plasmon resonance (SPR) to compare binding kinetics to calmodulin .
- Cytotoxicity assays : Measure IC₅₀ in cancer vs. normal cells to assess selectivity .
- Chlorine substitution : Adding a chloro group (as in W-7) enhances calmodulin affinity by 10-fold; use isothermal titration calorimetry (ITC) to quantify ΔG changes .
What are the limitations of current toxicological profiles for this compound, and how can they be addressed?
Critical Analysis
Existing data (e.g., naphthalene derivatives) focus on inhalation/oral routes but lack dermal exposure studies . Mitigate via:
- 3D skin models : Assess permeability using EpiDerm™ tissues and LC-MS quantification .
- Oxidative stress markers : Measure glutathione depletion and lipid peroxidation in primary keratinocytes .
- Risk of bias assessment : Apply Table C-6 criteria (e.g., detection bias in outcome assessment) to ensure robust study design .
How can researchers optimize synthesis protocols for this compound to ensure high purity?
Q. Methodological
- Stepwise sulfonylation : React 5-(dimethylamino)-1-naphthalenesulfonyl chloride with 6-aminohexanol under N₂, using triethylamine to scavenge HCl .
- Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) followed by recrystallization in ethanol/water .
- Quality control : Validate purity (>98%) via ¹H-NMR (δ 7.8–8.5 ppm for aromatic protons) and elemental analysis .
What computational tools predict the environmental fate of this compound, and what parameters are most critical?
Q. Advanced
- EPI Suite : Estimate biodegradation (e.g., BIOWIN model) and bioaccumulation (log P ~2.5–3.5) .
- Molecular docking : Simulate binding to soil organic matter (e.g., humic acid) using AutoDock Vina to assess sequestration potential .
- Transformation products : Identify likely metabolites (e.g., sulfonic acid derivatives) via QSAR models .
How should contradictory data on cell proliferation effects be analyzed?
Data Contradiction Analysis
If studies report both inhibition and no effect:
- Dose-response reevaluation : Ensure linearity across concentrations (e.g., 10–100 µM) and cell densities .
- Cell line variability : Test in multiple lines (e.g., CHO-K1, HEK293) to rule out lineage-specific responses .
- Calmodulin isoform specificity : Use siRNA knockdown to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
